N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-methylphenoxy)acetamide
Description
Chemical Structure: The compound features a 5-oxopyrrolidin-3-yl core substituted with a 4-fluorophenyl group at position 1 and a methylene bridge to an acetamide group. The acetamide’s oxygen atom is further substituted with a 2-methylphenoxy moiety. This structure combines a pyrrolidinone ring (common in bioactive molecules) with fluorinated and methylphenoxy groups, likely influencing pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target binding affinity.
Characterization methods such as X-ray crystallography (using tools like SHELXL ), LC/MS , and HPLC are standard for verifying purity and stereochemistry.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-4-2-3-5-18(14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJTPHSDMPJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolidinone ring and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and modifications of functional groups to enhance biological activity.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available precursors like 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid.
- Reactions : Key reactions include:
- Nucleophilic substitutions at the fluorophenyl and pyrrolidinone positions.
- Ester hydrolysis to yield the final product.
- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems.
- Target Interactions : The compound is believed to interact with neurotransmitter receptors, potentially influencing pathways related to neurodegenerative disorders.
- Biochemical Pathways : Preliminary studies suggest that it may modulate acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease.
In Vitro Studies
Biological evaluations have demonstrated significant effects on various cellular pathways:
- Enzyme Inhibition : It has shown promising inhibitory effects on acetylcholinesterase with an IC50 value indicative of its potential as a therapeutic agent against neurodegenerative diseases.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.3 | Acetylcholinesterase |
Cytotoxicity Testing
Cytotoxicity assays conducted on various cell lines indicate that the compound exhibits selective toxicity, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| L929 (fibroblast) | >100 | Minimal cytotoxicity observed |
| SH-SY5Y (neuroblastoma) | 25 | Moderate cytotoxicity |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, contributing to its potential role in treating neurodegenerative diseases.
- Study Reference : A study published in Pharmacology Reports highlighted the neuroprotective properties through modulation of oxidative stress markers in neuronal cultures.
- Behavioral Studies : Animal models treated with this compound exhibited improved cognitive functions in tasks designed to assess memory and learning, further supporting its potential use in cognitive disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone-Based Acetamides
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ()
- Structural Differences: The pyrrolidinone ring is substituted with a 4-[(3-fluorophenyl)methoxy]phenyl group instead of 4-fluorophenyl. Lacks the 2-methylphenoxy acetamide side chain.
- Implications: The 3-fluorophenylmethoxy group may enhance lipophilicity (higher LogP) compared to the target compound.
Phenoxy Acetamide Derivatives
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (, Entry g)
- Structural Contrasts: Hexane backbone instead of pyrrolidinone. 2,6-Dimethylphenoxy substituent vs. 2-methylphenoxy.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Heterocyclic Acetamide Analogs
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Structural Divergence: Thieno[2,3-d]pyrimidinone core with a sulfanyl linkage.
- Functional Comparison: The thienopyrimidinone system may confer distinct kinase inhibition profiles compared to pyrrolidinone-based compounds.
Physicochemical and Pharmacokinetic Data Comparison
Research Findings and Functional Implications
- Target Compound: The 4-fluorophenyl and 2-methylphenoxy groups likely optimize blood-brain barrier penetration, suggesting CNS applications. Pyrrolidinone rings are known for conformational rigidity, which may enhance target selectivity .
- Compounds: Pyrrolo-triazinone derivatives exhibit GPR139 agonist activity, indicating that the target compound’s pyrrolidinone core could be repurposed for similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
